molecular formula C25H18N4O3 B11578757 (2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11578757
M. Wt: 422.4 g/mol
InChI Key: QJFDYAIXOYOIPM-OBGWFSINSA-N
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Description

(2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a cyano group, a phenyl group, and a pyrido[1,2-A]pyrimidinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzonitrile, phenoxyacetic acid, and 2-aminopyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylbenzonitrile and phenoxyacetic acid in the presence of a suitable catalyst.

    Cyclization: The intermediate undergoes cyclization with 2-aminopyridine to form the pyrido[1,2-A]pyrimidinyl core.

    Final Coupling: The final step involves coupling the pyrido[1,2-A]pyrimidinyl intermediate with acryloyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl or pyrido[1,2-A]pyrimidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyrido[1,2-A]pyrimidinyl moiety are key functional groups that facilitate binding to these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylphenyl)-N-(4-(2-pyrimidinylsulfamoyl)phenyl)acrylamide
  • (2E)-3-(4-Methylphenyl)-N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)prop-2-enamide

Uniqueness

(2E)-2-Cyano-N-(4-methylphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is unique due to its combination of a cyano group, phenyl group, and pyrido[1,2-A]pyrimidinyl moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

(E)-2-cyano-N-(4-methylphenyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C25H18N4O3/c1-17-10-12-19(13-11-17)27-23(30)18(16-26)15-21-24(32-20-7-3-2-4-8-20)28-22-9-5-6-14-29(22)25(21)31/h2-15H,1H3,(H,27,30)/b18-15+

InChI Key

QJFDYAIXOYOIPM-OBGWFSINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N

Origin of Product

United States

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